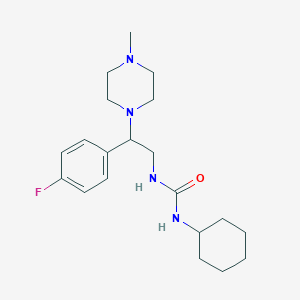

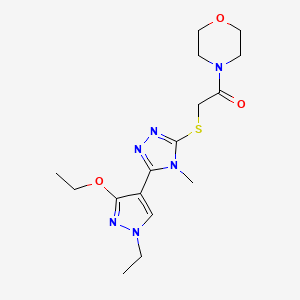

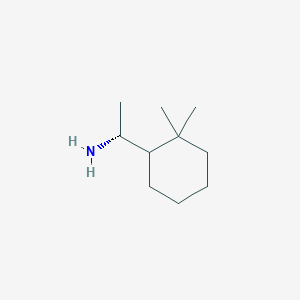

![molecular formula C10H15N3O B2606958 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine CAS No. 2199303-51-8](/img/structure/B2606958.png)

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine, such as pyrrolidine derivatives, has been discussed in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . A continuous flow method has also been described for the synthesis of 2-methylpyridines .Scientific Research Applications

Corrosion Inhibition

One significant application of pyrazine derivatives is in the field of corrosion science. For instance, the theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives, including 2-methylpyrazine, has been investigated. These compounds have been studied for their adsorption properties and their potential as corrosion inhibitors for steel, using quantum chemical calculations and molecular dynamics simulations. The findings suggest that pyrazine derivatives, due to their electronic properties and ability to adsorb onto metal surfaces, can offer protective layers against corrosion, highlighting their utility in enhancing material durability in corrosive environments (Obot & Gasem, 2014).

Antimicrobial Activity

Pyrazines also display broad-spectrum antimicrobial activity. A study assessed the antimicrobial activity of 2,5-bis(1-methylethyl)-pyrazine, produced by Paenibacillus sp., highlighting its potential as a bio-based fumigant for applications in the food industry, agriculture, or logistics due to its lower mammalian toxicity and broad-spectrum antimicrobial properties at lower concentrations (Janssens et al., 2019).

Synthesis of Heterocyclic Compounds

Pyrazine derivatives play a crucial role as intermediates in the synthesis of complex heterocyclic compounds. The microwave-promoted synthesis of N-heterocycles through tandem imination/annulation processes, involving pyrazine derivatives, has been demonstrated. This method facilitates the efficient synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines, showcasing the versatility of pyrazine derivatives in constructing pharmacologically relevant heterocyclic frameworks (Alfonsi et al., 2009).

Applications in Catalysis and Photocatalysis

Pyrazine derivatives have been investigated for their role in catalysis, including the synthesis of pyrazinamide, an antituberculosis drug, via oxidative ammonolysis of methylpyrazine. This process highlights the catalytic potential of pyrazine derivatives in pharmaceutical manufacturing (Kagarlitskii et al., 1999).

properties

IUPAC Name |

2-methyl-3-(1-methylpyrrolidin-3-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)14-9-3-6-13(2)7-9/h4-5,9H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDLOPRJUBDOCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

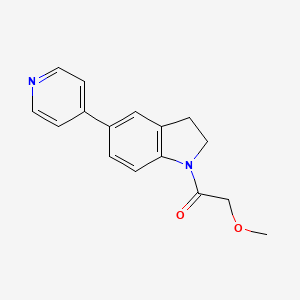

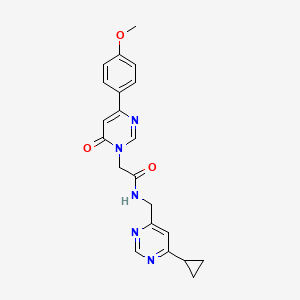

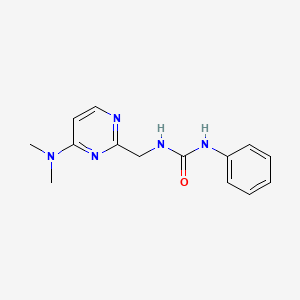

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)

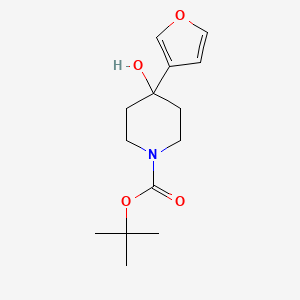

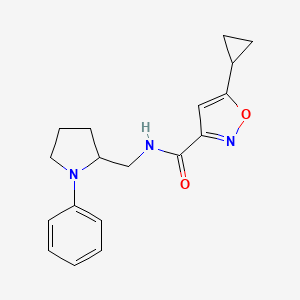

![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)

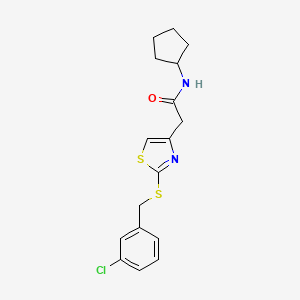

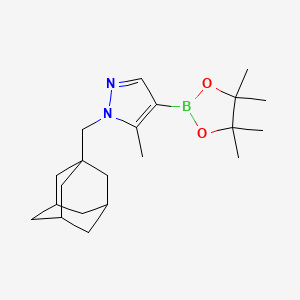

![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2606888.png)